LogP Differential: Linear Butanamide vs. Acetamide and Branched-Chain Analogs
The target compound's linear four-carbon butanoyl chain confers a computed XLogP3 of 2.1, which is approximately 0.8 log units higher than the two-carbon acetamide analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (XLogP3 ≈ 1.3) and 0.3–0.5 log units lower than the branched 3-methylbutanamide analog (XLogP3 ≈ 2.4–2.6) [1]. This intermediate lipophilicity places the compound within the optimal CNS-capable range (logP 1.5–3.0) while avoiding the excessive logP values (>3) associated with non-specific protein binding and promiscuous target engagement [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-) |
| Comparator Or Baseline | XLogP3 ≈ 1.3 (N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, CAS 3916-80-1); XLogP3 ≈ 2.4–2.6 (3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide) |
| Quantified Difference | ΔXLogP3 = +0.8 vs. acetamide; ΔXLogP3 = −0.3 to −0.5 vs. branched butanamide |
| Conditions | Computed by XLogP3 algorithm as implemented in PubChem 2025 release |
Why This Matters
LogP directly governs membrane permeability and non-specific binding, making the target compound the preferred choice when screening for CNS-penetrant candidates or when a deliberate balance between solubility and permeability is required.
- [1] PubChem Compound Database. Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- (CID 10878292, XLogP3 = 2.1); 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide (CID 10878293, XLogP3 ≈ 2.5). National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098 View Source
